molecular formula C23H20FN5O4 B2391282 8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923505-55-9

8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2391282
CAS No.: 923505-55-9
M. Wt: 449.442
InChI Key: ZAAWSIFASPPBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O4 and its molecular weight is 449.442. The purity is usually 95%.
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Biological Activity

8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and molecular mechanisms.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents that influence its biological activity. The presence of dimethoxy and fluorophenyl groups is particularly noteworthy as these modifications can enhance receptor binding and selectivity.

Receptor Interactions

Research indicates that derivatives of imidazo[2,1-f]purines exhibit affinity for various receptors:

  • Adenosine Receptors : Compounds similar to the target molecule have been shown to interact with adenosine A1 and A2A receptors. For example, certain derivatives demonstrated Ki values in the nanomolar range for these receptors, suggesting potential use in treating neurodegenerative diseases such as Parkinson's disease .
  • Serotonin Receptors : Studies on related compounds have identified them as ligands for serotonin receptors (5-HT1A and 5-HT7), with implications for antidepressant activity. One derivative showed promising results in the forced swim test (FST) in mice, indicating potential antidepressant effects .

Inhibitory Activity

The compound's activity as a phosphodiesterase (PDE) inhibitor has also been evaluated:

  • PDE4B and PDE10A Inhibition : Some derivatives exhibited weak inhibitory activity against these enzymes. This suggests a multi-target approach could be beneficial for conditions like depression and anxiety .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Antidepressant Effects : A derivative of the compound was tested for its antidepressant potential. In vivo studies revealed that it outperformed diazepam in terms of anxiolytic effects at specific dosages .
  • Multi-target Drug Design : Research focusing on structural modifications demonstrated that varying substituents at critical positions could optimize binding affinities across multiple targets, including adenosine receptors and PDEs .

Data Tables

CompoundTarget ReceptorKi Value (nM)Effect
8-(2,4-dimethoxyphenyl) derivativeA1 AR180Antagonist
8-(2,4-dimethoxyphenyl) derivativeA2A AR282Antagonist
Related derivative5-HT1AN/AAntidepressant
Related derivativePDE4BIC50: 106 nMInhibitor

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O4/c1-26-20-19(21(30)27(2)23(26)31)28-12-17(13-5-7-14(24)8-6-13)29(22(28)25-20)16-10-9-15(32-3)11-18(16)33-4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAWSIFASPPBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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